REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](Cl)=[N:5][N:4]=1.[CH3:14][OH:15]>>[CH3:14][O:15][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([Cl:2])=[N:4][N:5]=1 |^1:0|
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
completely dissolved
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
according to the same manner as Preparation 5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |